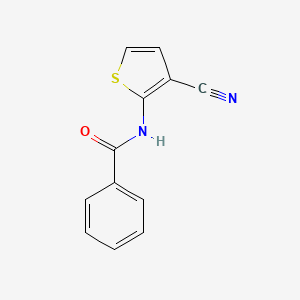
1,1-dioxido-4,5-dihydro-2-thienyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfur-containing compounds, particularly those involving sulfonyl groups and heterocyclic structures, are of significant interest in materials science, organic chemistry, and pharmaceutical research due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of sulfur-containing compounds often involves multistep reactions, including condensation, reduction, sulfonylation, and bromination processes. For instance, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, a compound synthesized from benzaldehyde through a series of reactions, showcases the complexity of synthesizing sulfur-containing compounds with specific functional groups (Sun Xiao-qiang, 2009).
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular and crystal structure of sulfur-containing compounds. For example, research on the crystal and molecular structure of S,S‐[sulfonylbis(1,4‐phenylene)] di(thiobenzoate) elucidates the arrangement of thiobenzoate substituents and the orientation of thiocarbonyl groups relative to the central sulfonyl groups, providing insights into the structural characteristics of sulfonyl-based compounds (J. Garbarczyk, 1984).
Chemical Reactions and Properties
Sulfur-containing compounds participate in various chemical reactions, including elimination reactions and Diels-Alder reactions, leading to the formation of novel products. The study on elimination reactions of sulfoxides bearing several heteroaromatics highlights the diverse chemical reactivity of sulfur compounds (H. Morita et al., 1999).
Physical Properties Analysis
The physical properties, such as crystallinity and solubility, of sulfur-containing compounds are influenced by their molecular structure. For example, the low crystallinity of polymers consisting of specific sulfur-containing segments can be attributed to the molecular arrangement and rotational possibilities around certain bonds (J. Garbarczyk, 1984).
Chemical Properties Analysis
Sulfur-containing compounds exhibit a range of chemical properties, including the ability to undergo oxidation and serve as catalysts in sulfoxidation reactions. The investigation into vanadium thiolate complexes for sulfoxidation catalysis provides an example of how sulfur-containing compounds can facilitate specific chemical transformations (N. Hall et al., 2013).
Scientific Research Applications
Catalysis and Selective Oxidation
One research focus involves the use of vanadium thiolate complexes for efficient and selective sulfoxidation catalysis. These complexes are investigated for their ability to catalyze the oxidation of sulfides into sulfoxides with high yields and selectivity, without producing sulfone by-products, highlighting their potential in selective oxidation processes (Hall et al., 2013).
Anticancer Activity
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, including those with sulfone moieties, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds displaying potent cytotoxic activity suggest the potential for these sulfone-containing compounds in developing new anticancer agents (Ravichandiran et al., 2019).
Electrochemical Synthesis
The electrochemical reduction of phenyl sulfone in tetrahydrofuran (THF) has been explored for the regioselective synthesis of reduced products. This method offers a novel approach to manipulate sulfone-containing compounds under controlled conditions, providing insights into electrochemical processes and potential synthetic applications (Fietkau et al., 2006).
Materials Science
Sulfonic acid-containing polybenzoxazines have been synthesized for potential use as proton exchange membranes in direct methanol fuel cells. The introduction of sulfone groups into the polymer backbones contributes to enhanced membrane properties, such as high proton conductivity and low methanol permeability, indicating their application in energy technologies (Yao et al., 2014).
Organic Synthesis
Research has also focused on the enantioselective synthesis of compounds mediated by camphor-derived sulfur ylides, demonstrating the versatility of sulfone-containing compounds in synthesizing complex molecular structures with high diastereoselectivity and enantioselectivity, crucial for the development of pharmaceuticals and other active molecules (Deng et al., 2006).
properties
IUPAC Name |
5-(benzenesulfonyl)-2,3-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S2/c11-15(12)8-4-7-10(15)16(13,14)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADHEPVVPKUQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)
![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)
![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)
![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)
![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)